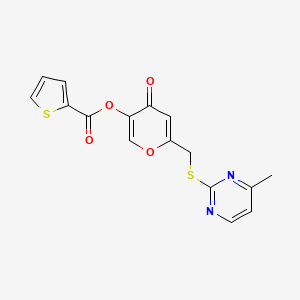

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S2/c1-10-4-5-17-16(18-10)24-9-11-7-12(19)13(8-21-11)22-15(20)14-3-2-6-23-14/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCDYSDUHMCGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyran ring can be reduced to form dihydropyran derivatives.

Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution on the pyrimidine ring can produce various substituted pyrimidines.

Scientific Research Applications

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three structurally related molecules (Table 1), with key differences in functional groups, solubility, and biological activity:

Table 1: Structural and Functional Comparison

Key Differences:

Phthalate esters (e.g., 877638-25-0) are bulkier, reducing metabolic clearance but increasing steric hindrance in target binding .

Core Structure: The pyranone core in the target compound offers a planar, rigid scaffold distinct from the fused thieno-pyrimidinone system in derivatives like 1a–b . The latter’s fused rings enhance π-π stacking but limit conformational flexibility.

Biological Activity: Thieno-pyrimidinones (e.g., 1a–b) demonstrate antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) and kinase inhibition (IC₅₀ = 50–100 nM for EGFR) .

Synthetic Complexity: The target compound’s synthesis requires precise thioether coupling, whereas thieno-pyrimidinones (1a–b) are synthesized via DMF-DMA-mediated condensation, yielding higher purity (85–90%) .

Research Findings and Inferences

- Solubility : The thiophene-2-carboxylate group likely increases logP (~2.5) compared to phthalate analogs (logP ~3.2), balancing hydrophobicity for drug-likeness .

- Reactivity : The pyrimidine-thioether moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes—a mechanism observed in kinase inhibitors like ibrutinib .

- Thermal Stability: Pyranone derivatives typically exhibit melting points >150°C, while fused thieno-pyrimidinones (1a–b) decompose at ~200°C, indicating higher thermal resilience .

Biological Activity

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features including a pyrimidine ring and a pyranone moiety, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 382.5 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure contributes to its chemical reactivity and biological activity.

Biological Activities

1. Anticancer Properties

Several studies have indicated that derivatives of pyran compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxicity data from recent studies.

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| 6-(X) | HCT116 | 0.36 | High |

| 6-(Y) | MDA-MB-435 | 0.24 | Very High |

| 6-(Z) | UACC-62 | 0.29 | High |

2. Antimicrobial Activity

Research indicates that compounds with similar structural motifs possess antimicrobial properties. The thioether group in this compound may enhance its interaction with microbial targets, making it a candidate for further investigation into its efficacy against resistant strains of bacteria.

3. Anti-inflammatory and Analgesic Effects

Pyran derivatives have been reported to exhibit anti-inflammatory and analgesic activities. The mechanism is believed to involve the inhibition of COX enzymes, which are pivotal in the inflammatory response.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The thioether linkage enhances binding affinity, while the pyrimidine moiety may facilitate interactions with nucleic acids or proteins.

Case Studies

Recent studies have explored the compound's potential as an anticancer agent:

- Study on Cytotoxicity : A study conducted on a series of pyran derivatives demonstrated that the presence of electron-withdrawing groups significantly increased cytotoxicity against cancer cell lines (e.g., HCT116, UACC-62) .

- Antibacterial Efficacy : Another study focusing on related compounds revealed promising antibacterial activity against ESBL-producing E. coli, suggesting potential applications in treating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, thioether formation between 4-methylpyrimidin-2-thiol and a bromomethyl-substituted pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is critical. Catalysts like DMAP may enhance esterification efficiency during the final coupling with thiophene-2-carboxylic acid . Solvent choice (e.g., THF vs. DMF) and temperature control (60–80°C) significantly influence purity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the pyranone carbonyl (δ ~170 ppm in 13C NMR) and pyrimidine aromatic protons (δ ~8.5–9.0 ppm in 1H NMR) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ at m/z 405.05) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally analogous pyranone derivatives .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer : The pyranone’s lactone ring is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), forming a carboxylate intermediate. In contrast, acidic conditions (e.g., HCl/MeOH) stabilize the ester moiety but may degrade the pyrimidine-thioether linkage. Stability studies (HPLC monitoring over 24–48 hours) are advised to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations (e.g., pyrimidine methyl vs. halogen groups) on biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic substituent changes (e.g., 4-chloro or 4-bromo pyrimidine variants) using parallel synthesis workflows .

- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays against kinases or proteases) and correlate with electronic (Hammett σ) and steric parameters.

- Step 3 : Use molecular docking (AutoDock Vina) to map interactions with target binding pockets. For example, 4-methylpyrimidine’s hydrophobic interactions may enhance binding affinity compared to halogenated analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). To address this:

- Standardize assays using the same cell line (e.g., HEK293 or HeLa) and solvent controls (DMSO ≤0.1%).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding constants .

- Compare results with structurally related compounds (e.g., thiophene-2-carboxylate derivatives) to identify activity trends .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. The thiophene ester may undergo hepatic hydrolysis, generating reactive metabolites .

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess interactions with metabolic enzymes (e.g., esterases) and identify labile bonds .

Q. What are the limitations of current crystallographic data for this compound, and how can they be addressed?

- Methodological Answer : Existing X-ray data for analogs (e.g., ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine) show disorder in flexible side chains . To improve resolution:

- Grow crystals in low-polarity solvents (e.g., chloroform/hexane).

- Use synchrotron radiation for high-resolution data collection (≤0.8 Å).

- Apply SHELXL refinement with anisotropic displacement parameters for heavy atoms .

Key Considerations for Experimental Design

- Sample Stability : Organic degradation during prolonged assays (e.g., >9 hours) can skew results. Use continuous cooling (4°C) and inert atmospheres (N₂) to stabilize solutions .

- Scalability : Lab-scale syntheses (mg–g) may not translate to industrial reactors. Pilot-scale tests (e.g., flow chemistry) are needed for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.